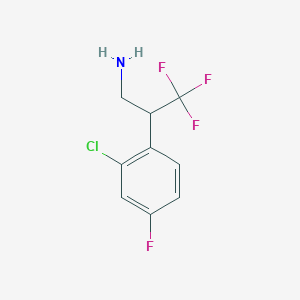
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceutical and agrochemical research. This specific compound stands out due to its trifluoromethyl group, which often imparts enhanced biological activity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves a multi-step process. Starting with commercially available reagents, the process may involve the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This might be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that favor electrophilic or nucleophilic substitution.
Attachment of the butanenitrile moiety: This step could involve nucleophilic substitution or addition reactions, with nitriles often introduced via reactions with alkyl halides or using specific catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using continuous flow processes or batch reactors, ensuring high yields, purity, and cost-efficiency. Parameters like temperature, pressure, and the choice of catalysts play crucial roles in scaling up the reactions.
化学反応の分析
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxides, which may alter its biological activity.
Reduction: : Reduction reactions, possibly with hydrogenation catalysts, can modify the nitrile group to primary amines or other derivatives.
Substitution: : It can participate in electrophilic or nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Catalysts for substitution reactions, including palladium or copper catalysts.
Major Products:
Oxidized derivatives
Reduced amines or hydrocarbons
Various substituted pyrazoles depending on the reacting agents and conditions.
科学的研究の応用
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile finds applications in diverse fields due to its unique chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the trifluoromethyl group.
Medicine: : Explored for drug discovery, particularly in areas requiring high stability and specific biological activities.
Industry: : Used in the synthesis of agrochemicals, such as herbicides or pesticides, given its potential biological activity.
作用機序
The effects of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity and thereby affecting biological pathways.
Pathways Involved: : The compound could modulate pathways related to metabolic processes, signal transduction, or cellular stress responses, depending on its biological context.
類似化合物との比較
Comparing 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile with other pyrazoles reveals its unique features:
Uniqueness: : The trifluoromethyl group enhances its stability and often increases its biological potency compared to non-fluorinated pyrazoles.
Similar Compounds: : Other pyrazoles like 3-(4-chlorophenyl)-1H-pyrazole or 3-(2-thienyl)-1H-pyrazole may share some chemical and biological properties but differ in specific activities and applications.
There you go—a comprehensive article on this compound. Hope you find this useful!
特性
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVAIHIHBTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2896396.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)

![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)

![1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2896402.png)

![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)


